N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide

説明

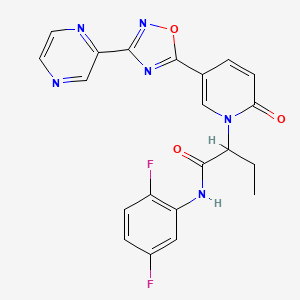

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a heterocyclic organic compound featuring a pyridine core substituted with a 1,2,4-oxadiazole ring linked to pyrazine. The compound’s structure suggests applications in medicinal chemistry, possibly targeting enzymes or receptors where fluorinated aromatic systems and heterocycles play critical roles.

特性

IUPAC Name |

N-(2,5-difluorophenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N6O3/c1-2-17(20(31)26-15-9-13(22)4-5-14(15)23)29-11-12(3-6-18(29)30)21-27-19(28-32-21)16-10-24-7-8-25-16/h3-11,17H,2H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJIYFIHHJPKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a distinctive structure characterized by:

- A difluorophenyl moiety.

- A pyridine ring linked to an oxadiazole .

- A butanamide backbone.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes key findings:

Case Studies

- A549 Cell Line Study : The compound exhibited significant cytotoxicity with an IC50 value of 20 µM. Mechanistic studies indicated that it induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .

- HepG2 Cell Line Study : At an IC50 of 25 µM, the compound inhibited cell proliferation and migration. It was found to downregulate cyclin D1 and upregulate p53 expression, suggesting a role in cell cycle regulation .

- MCF-7 Cell Line Study : The compound demonstrated an IC50 value of 30 µM, affecting gene expression linked to the cell cycle and apoptosis pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The presence of the oxadiazole ring is believed to contribute significantly to its efficacy against multidrug-resistant strains .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

N-(4-Methylbenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide ()

- Structural Similarities : Shares the 2-oxopyridine and oxadiazole-pyrazine moieties.

- Key Differences : The 4-methylbenzyl group replaces the 2,5-difluorophenyl substituent.

- Implications : The absence of fluorine atoms may reduce electronegativity and alter solubility or target affinity. Safety protocols for handling (e.g., P201, P210 codes in ) suggest volatility or reactivity, which could differ in the difluorophenyl analogue due to fluorine’s inductive effects .

- N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine () Structural Similarities: Contains a difluorophenyl group and a 2-oxopyridine scaffold. Key Differences: Incorporates an L-alanine ester and a 2,4-difluorobenzoyl group instead of oxadiazole-pyrazine. Implications: The ester group may improve bioavailability, while the benzoyl substituent could enhance lipophilicity compared to the oxadiazole-pyrazine system .

Heterocyclic Derivatives with Pyrazine/Oxadiazole Motifs

-

- Structural Similarities : Pyrazine and difluorophenyl groups are present.

- Key Differences : 146G includes a methylthio group and chlorine substituent, while 146H has a complex cyclopropa-pyrazole acetamide chain.

- Implications : The methylthio group in 146G may increase metabolic stability, whereas the cyclopropane in 146H could introduce steric constraints affecting target binding .

- N-((1S,3S,4R)-3-(2-cyclopropylimidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-methylcyclopentyl)cyclopropanesulfonamide () Structural Similarities: Contains fused heterocycles (imidazo-pyrrolo-pyridine) and sulfonamide groups. Implications: The sulfonamide moiety may enhance solubility, contrasting with the fluorinated butanamide’s hydrophobicity .

Pesticide-Related Compounds ()

- Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide)

- Structural Similarities : Fluorinated aromatic ring and sulfonamide group.

- Key Differences : A triazolo-pyrimidine core replaces the oxadiazole-pyrazine system.

- Implications : Flumetsulam’s herbicidal activity highlights how fluorinated heterocycles can be repurposed across industries, though the target compound’s amide chain may steer it toward pharmaceutical applications .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Fluorine Positioning : The 2,5-difluorophenyl group in the target compound may offer stronger dipole interactions than 2,4- or 2,6-difluoro analogues, impacting binding specificity .

- Safety and Handling : While the target compound’s safety data are unavailable, structural analogs in emphasize precautions against ignition and exposure, suggesting similar volatility concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。